[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
Description
The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a cyclopenta[b]thiophene derivative esterified with a carbamoyl-substituted methyl group. Its core structure, methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate (CAS 353269-02-0), has a molecular formula of C₉H₁₀O₂S and a molecular weight of 182.24 g/mol . This modification suggests applications in medicinal chemistry, particularly in mitochondrial regulation, as seen in related mitofusin agonists .
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10(2)16(3,9-17)18-14(19)8-21-15(20)13-7-11-5-4-6-12(11)22-13/h7,10H,4-6,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKRHFNNIMBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(S1)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a synthetic organic compound with potential biological activity. This compound incorporates a cyano group, a carbamoyl moiety, and a cyclopentathiophene structure, which may contribute to its reactivity and biological functions. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by the following structural components:
- Cyano Group : Enhances electrophilicity and may participate in various chemical reactions.
- Carbamoyl Moiety : Often involved in hydrogen bonding and can influence the binding affinity to biological targets.
- Cyclopentathiophene Core : Provides a unique framework that may interact with specific enzymes or receptors.
The mechanism of action for this compound is not fully elucidated but can be inferred from similar compounds. It is hypothesized to interact with various molecular targets through:
- Hydrogen Bonding : The cyano and carbamoyl groups can form hydrogen bonds with amino acid residues in target proteins.
- Electrostatic Interactions : The presence of polar functional groups allows for potential ionic interactions with charged residues.
- Hydrophobic Interactions : The cyclopentathiophene structure may enhance binding affinity through hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Anti-inflammatory Effects : Compounds related to thiophenes are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Certain thiophene derivatives have demonstrated protective effects against neuronal cell death in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Thiophene derivatives | Inhibition of kinase activity |
| Anti-inflammatory | Cyclopenta[b]thiophenes | Modulation of cytokine release |
| Neuroprotection | Benzothiophene analogs | Protection against oxidative stress |
Case Studies
- Anticancer Activity : A study investigated the effects of thiophene derivatives on breast cancer cell lines. The results indicated that the compounds inhibited cell growth through apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values ranged from 10 to 30 µM, suggesting significant potency against cancer cells .
- Neuroprotective Effects : In an animal model of Alzheimer's disease, a related thiophene compound was shown to reduce amyloid-beta plaque formation and improve cognitive function. Behavioral tests indicated enhanced memory retention in treated animals compared to controls .
- Anti-inflammatory Mechanisms : Research demonstrated that thiophene derivatives could inhibit the expression of COX-2 and iNOS in activated macrophages, leading to decreased production of inflammatory mediators like prostaglandins and nitric oxide .
Scientific Research Applications
Synthetic Applications
This compound serves as a valuable building block in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions allows for the creation of complex molecular architectures, which are essential in drug discovery and development.
Synthetic Routes
- Amide Coupling : The compound can be synthesized through amide coupling reactions, which are fundamental in forming peptide-like structures.
- Electrophilic Substitution : The presence of the cyano and carbamoyl groups enables electrophilic aromatic substitution, facilitating the introduction of various substituents onto aromatic rings.
Research indicates that [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exhibits promising biological activities.
Antitumor Activity
A study explored the antitumor potential of related compounds derived from thiophene derivatives. The synthesized products displayed significant inhibitory effects on tumor cell lines in vitro, suggesting that this compound may share similar properties and could be further investigated for its anticancer potential .
Case Studies
- Case Study on Antitumor Compounds : A series of heterocyclic compounds derived from thiophene analogs were synthesized and evaluated for their antitumor activities. The results indicated that modifications to the thiophene structure significantly influenced biological activity, highlighting the importance of structural diversity .
- Exploration of Pharmacological Properties : Research has focused on the pharmacological properties of thiophene-containing compounds, revealing their potential as inhibitors in various biochemical pathways relevant to cancer therapy .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Used as a building block for synthesizing complex organic molecules and heterocycles. |
| Medicinal Chemistry | Investigated for potential antitumor activity and other pharmacological effects. |
| Biological Research | Studied for interactions with biological targets; potential as a therapeutic agent. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyclopenta[b]thiophene Derivatives
a) Methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate (CAS 353269-02-0)
- Core Structure : Cyclopenta[b]thiophene with a methyl ester at position 2.
- Molecular Weight : 182.24 g/mol.
- Key Differences: Lacks the [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl group, resulting in reduced steric bulk and altered pharmacokinetics .
b) 5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes
- Core Structure : Cyclopenta[c]thiophene with alkyl and methyl substituents.
- Synthesis : Prepared via Grignard alkylation of 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one .
- Key Differences : Positional isomerism (cyclopenta[c] vs. [b] ring fusion) and substituent placement (alkyl vs. carbamoyl ester) influence electronic properties and reactivity .
c) Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate
Carbamoyl-Modified Analogues
a) N-(1-Cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide (CAS 1147392-43-5)
- Structure: Propanamide with a 1-cyano-1,2-dimethylpropyl group and triazole-thioether substituents.
- Key Differences : Amide linkage vs. ester in the target compound, altering hydrolysis susceptibility and bioavailability .
b) Mitofusin Agonist: (2-{2-[(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide)
- Structure : Cyclopenta[b]thiophene-3-carboxamide with triazole-sulfanyl and propanamido groups.
- Key Differences : Carboxamide at position 3 (vs. carboxylate at position 2) and distinct substituents, suggesting divergent biological targets (e.g., mitochondrial regulation) .
c) N-(1-Cyano-1,2-dimethylpropyl)-2-[(3-fluorophenyl)amino]acetamide
Physicochemical and Pharmacological Insights
Q & A
Q. What are the recommended synthetic routes for [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclopenta[b]thiophene core formation : Cyclization of ketones with active methylene groups via methods similar to those used for methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, employing reagents like Lawesson’s reagent or P2S5 for sulfur incorporation .
- Carbamoyl group introduction : Reacting intermediates with 1-cyano-1,2-dimethylpropyl isocyanate under anhydrous conditions in dichloromethane or THF at 0–25°C .
- Esterification : Coupling with methylating agents (e.g., diazomethane) in the presence of a base.
Q. Purity Optimization :
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H NMR : Key signals include cyclopentane protons (δ 2.35–2.90, multiplet), ester methyl groups (δ 3.79, singlet), and aromatic thiophene protons (δ 7.52, singlet) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 347.12).
- IR Spectroscopy : Stretch bands for carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .
Q. Interpretation Tips :
- Compare experimental data with computational predictions (e.g., PubChem’s InChI and InChI Key) to validate structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Study : If NMR signals for cyclopentane protons deviate from literature values (e.g., δ 2.70 vs. δ 2.90), consider:
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate (R factor = 0.032) .
Q. What strategies optimize the introduction of the 1-cyano-1,2-dimethylpropylcarbamoyl group?
Methodological Answer:
- Reagent Selection : Use 1-cyano-1,2-dimethylpropyl isocyanate over bulkier analogues to reduce steric hindrance .
- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of the cyano group).
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the intermediate .
Q. How can multi-step synthesis challenges (e.g., low yields in cyclization) be addressed?
Methodological Answer:
- Cyclization Optimization :
- Solvent Choice : Use toluene or DMF for high-temperature reactions (reflux at 110°C) to favor cyclization .
- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for coupling reactions to improve regioselectivity .
- Yield Tracking : Use LC-MS to identify bottlenecks (e.g., intermediate degradation) and adjust stoichiometry .
Q. What methodologies are recommended for studying this compound’s reactivity with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes/receptors (e.g., cyclooxygenase-2) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values via fluorometric assays using purified targets.
- Cellular Uptake : Track compound localization in cell lines using fluorescent analogs .
- SAR Studies : Modify the carbamoyl or ester groups and compare bioactivity trends .
Q. How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .
- Light Sensitivity : Conduct accelerated stability studies under UV light (λ = 254 nm) to detect photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
